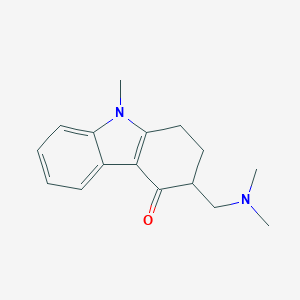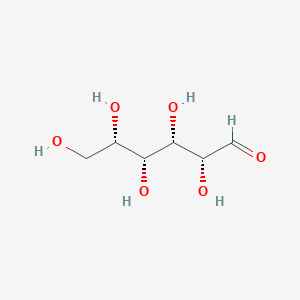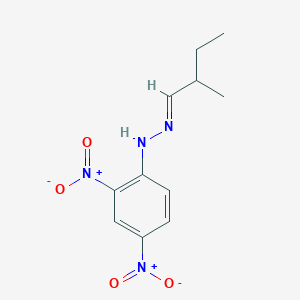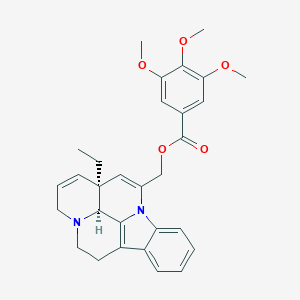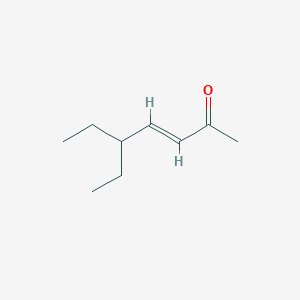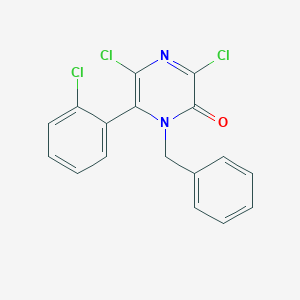![molecular formula C8H9NO2 B119121 3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one CAS No. 154928-96-8](/img/structure/B119121.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one, commonly known as MDL-105,519, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in their ring structure. MDL-105,519 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mecanismo De Acción
MDL-105,519 exerts its biological effects through various mechanisms of action. It has been found to bind to the GABA receptor, leading to increased GABAergic neurotransmission and subsequent anticonvulsant effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs).
Efectos Bioquímicos Y Fisiológicos
MDL-105,519 has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. MDL-105,519 has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity. In addition, MDL-105,519 has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-105,519 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be easily synthesized in high yield and purity. MDL-105,519 has also been extensively studied, and its biological effects are well-characterized. However, there are some limitations to the use of MDL-105,519 in lab experiments. It has been found to be relatively unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on MDL-105,519. One potential area of research is its use in the treatment of epilepsy. MDL-105,519 has been found to have anticonvulsant activity in animal models, and further research is needed to determine its efficacy and safety in humans. Another potential area of research is its use in the treatment of depression and anxiety disorders. MDL-105,519 has been found to have anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, MDL-105,519 could be further studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of MDL-105,519 involves the reaction of 3-methyl-4-nitrophenyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MDL-105,519 in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
MDL-105,519 has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including GABA receptor modulation, anticonvulsant activity, and neuroprotective effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
154928-96-8 |
|---|---|
Nombre del producto |
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3-methyl-6,7-dihydro-4H-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4H2,1H3 |
Clave InChI |
PMQWKMQZFCTURN-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1CC(=O)CC2 |
SMILES canónico |
CC1=NOC2=C1CC(=O)CC2 |
Sinónimos |
1,2-Benzisoxazol-5(4H)-one,6,7-dihydro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




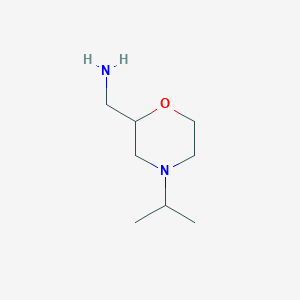
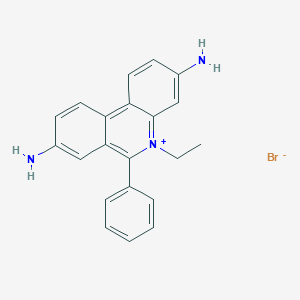
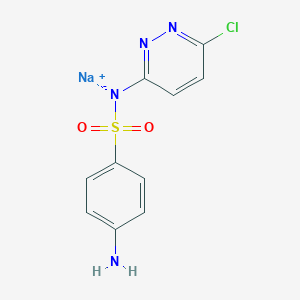
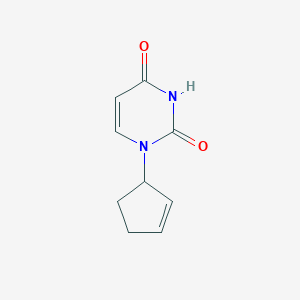
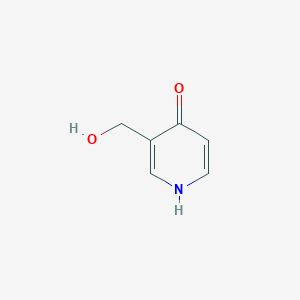
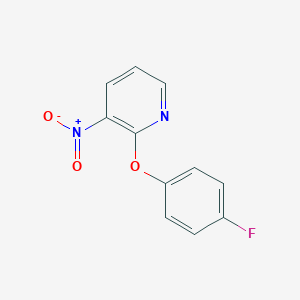
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
